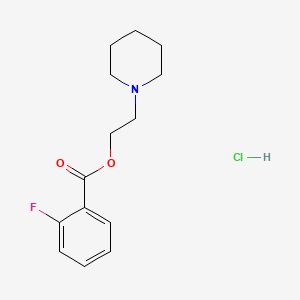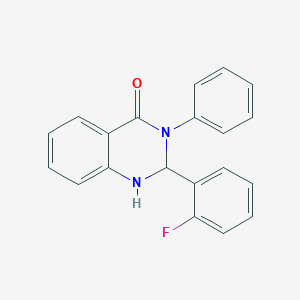
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide is a chemical compound that belongs to the benzoxazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide involves the inhibition of various enzymes such as PKC, PDE, and cAMP phosphodiesterase. PKC is an important intracellular signaling molecule that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. PDE and cAMP phosphodiesterase are enzymes that play a crucial role in the regulation of intracellular cyclic nucleotide levels. Inhibition of these enzymes leads to an increase in intracellular cyclic nucleotide levels, which in turn leads to various physiological effects such as smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit potent inhibitory activity against PKC, PDE, and cAMP phosphodiesterase. Moreover, it has been shown to induce apoptosis in cancer cells and exhibit antibacterial and antifungal activities. This compound also has potential applications in the treatment of various diseases such as hypertension, asthma, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide in lab experiments include its potent inhibitory activity against various enzymes such as PKC, PDE, and cAMP phosphodiesterase, its potential applications in cancer therapy, and its antibacterial and antifungal activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide. These include the development of novel synthetic methods for the preparation of this compound, the determination of its structure-activity relationship, and the investigation of its potential applications in the treatment of various diseases such as hypertension, asthma, and cancer. Moreover, further studies are needed to determine its safety and efficacy in vivo and to investigate its potential as a lead compound for the development of novel drugs.
Métodos De Síntesis
The synthesis of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide involves the condensation reaction of 3-chlorobenzylamine, 3-isoxazolylmethanol, and 2-amino-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase C (PKC), phosphodiesterase (PDE), and cyclic adenosine monophosphate (cAMP) phosphodiesterase. This compound also has potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, it has been reported to exhibit antibacterial and antifungal activities.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-24(12-16-7-8-26-23-16)20(25)14-5-6-17-18(11-14)27-19(22-17)10-13-3-2-4-15(21)9-13/h2-9,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGJRFBPQXBYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5013792.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5013793.png)



![1-(4-chlorophenyl)-3,4,4-trimethyl-5-[(5-methyl-3-isoxazolyl)oxy]-2-imidazolidinone](/img/structure/B5013839.png)
![ethyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5013842.png)
![ethyl 4-(3-methoxybenzyl)-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5013847.png)
![4-benzyl-1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5013848.png)
![2-[(4-phenoxybutyl)amino]ethanol](/img/structure/B5013854.png)
![2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5013855.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013884.png)
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5013891.png)
![6-bromo-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013899.png)